5-Hydroxy-2-iodotyrosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
178273-55-7 |
|---|---|
Molecular Formula |
C9H10INO4 |
Molecular Weight |
323.08 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4,5-dihydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1 |
InChI Key |
SNWWQBXRIDJDKS-LURJTMIESA-N |
SMILES |
C1=C(C(=CC(=C1O)O)I)CC(C(=O)O)N |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)I)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)I)CC(C(=O)O)N |
Other CAS No. |
178273-55-7 |
Synonyms |
5-hydroxy-2-iodotyrosine 5-hydroxy-2-iodotyrosine, 123I-labeled 6-iodo-L-DOPA 6-iodo-L-DOPA, 123I-labeled |
Origin of Product |
United States |
Synthetic Methodologies and Elucidation of Biosynthetic Pathways for 5 Hydroxy 2 Iodotyrosine
Chemical Synthesis Strategies for 5-Hydroxy-2-iodotyrosine and Related Hydroxylated Iodinated Tyrosines
The chemical synthesis of this compound presents a multi-step challenge requiring regioselective introduction of both a hydroxyl group at the C5 position and an iodine atom at the C2 position of the tyrosine aromatic ring. While a direct, high-yield synthesis of this compound is not extensively documented, strategies can be extrapolated from the synthesis of related hydroxylated and iodinated aromatic compounds.
A plausible synthetic approach would involve the initial preparation of a suitably protected tyrosine derivative to prevent unwanted side reactions on the amino and carboxyl groups. The introduction of the hydroxyl group at the 5-position could potentially be achieved through electrophilic hydroxylation, although controlling the regioselectivity can be challenging. A more controlled method might involve the use of a starting material that already contains the 5-hydroxy group or a precursor that can be readily converted to it.
Subsequent iodination at the 2-position would likely proceed via an electrophilic iodination reaction. Common iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) could be employed. The directing effects of the existing substituents on the aromatic ring (the hydroxyl/alkoxy group at position 1, the alkyl side chain at position 4, and the newly introduced hydroxyl group at position 5) would need to be carefully considered to achieve the desired regioselectivity for iodination at the C2 position.
An alternative strategy could involve a metal-catalyzed cross-coupling reaction. For instance, a suitably protected 2-bromo-5-hydroxytryosine derivative could potentially undergo a copper-catalyzed halogen exchange reaction to introduce the iodine atom. This approach has been successfully used for the synthesis of 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine. nih.gov
The synthesis of related compounds, such as 5-hydroxy-2-[(hetarylthio)methyl]-4H-pyran-4-ones from chlorokojic acid, demonstrates the feasibility of nucleophilic substitution reactions on precursors with a similar hydroxypyranone core, which could inspire strategies for derivatizing a pre-formed 5-hydroxytryosine scaffold. researchgate.net Furthermore, iodolactonization reactions have been utilized to introduce iodine into complex molecules and could potentially be adapted for the synthesis of intermediates leading to this compound. nih.gov
Table 1: Potential Chemical Synthesis Strategies for this compound
| Strategy | Key Transformation | Potential Reagents | Challenges |
| Electrophilic Aromatic Substitution | Hydroxylation and Iodination | Oxidizing agents, ICl, NIS | Regioselectivity control |
| Halogen Exchange | Cu-catalyzed Iodination | Cu(I) salts, Iodide source | Synthesis of precursor |
| Multi-step Synthesis | Building the molecule from a pre-functionalized ring | Various | Overall yield, protecting group chemistry |
Enzymatic Synthesis and Biocatalytic Approaches for Targeted Modifications
Enzymatic and biocatalytic methods offer a promising green alternative to chemical synthesis, often providing high regioselectivity and stereoselectivity under mild reaction conditions. The synthesis of this compound could potentially be achieved through the coordinated action of hydroxylase and halogenase enzymes.
Non-heme iron-dependent halogenases and hydroxylases are a class of enzymes known to catalyze the selective halogenation and hydroxylation of various substrates, including amino acids. manchester.ac.uk These enzymes share a common reactive intermediate, an iron(IV)-oxo species, which can abstract a hydrogen atom from the substrate. manchester.ac.uk The subsequent reaction pathway can lead to either hydroxylation or halogenation. Engineering these enzymes to favor the desired reaction and to act on specific positions of the tyrosine molecule is an active area of research. For example, radical amino acid halogenases have been identified that can perform site-selective chlorination on lysine (B10760008) and ornithine, and efforts are underway to engineer their substrate and site-selectivity. nih.govresearchgate.netresearchgate.net
Another enzymatic strategy involves the use of peroxidases for the iodination step. Lactoperoxidase and thyroid peroxidase are well-known to catalyze the iodination of tyrosine residues in the presence of hydrogen peroxide and an iodide source. nih.gov The reaction proceeds through a highly reactive iodine species generated by the enzyme. nih.gov This enzymatic iodination could be coupled with a hydroxylation step catalyzed by a specific hydroxylase.
Hydroxylases, such as tyrosine hydroxylase, are responsible for the introduction of hydroxyl groups onto aromatic rings. While tyrosine hydroxylase naturally hydroxylates tyrosine at the 3-position to form L-DOPA, enzyme engineering could potentially alter its regioselectivity to target the 5-position. youtube.com The heterologous expression of genes encoding for specific hydroxylases and halogenases in microbial hosts like Escherichia coli could be a viable route for the biotechnological production of this compound from simple carbon sources. mdpi.com
Table 2: Potential Enzymatic Approaches for this compound Synthesis
| Enzyme Class | Function | Example Enzymes | Key Considerations |
| Non-heme Iron Halogenases/Hydroxylases | Regioselective iodination and hydroxylation | BesD, HalB | Controlling the halogenation vs. hydroxylation outcome, enzyme engineering for substrate and site specificity |
| Peroxidases | Iodination | Lactoperoxidase, Thyroid Peroxidase | Requires H2O2 and Iodide, non-specific iodination of accessible tyrosines |
| Hydroxylases | Hydroxylation | Tyrosine Hydroxylase (engineered) | Engineering for 5-position specificity |
Investigation of Endogenous Biosynthetic Routes to this compound
The existence of this compound in nature would imply a dedicated biosynthetic pathway. While the complete pathway has not been fully elucidated, it is likely to originate from the common amino acid precursor, L-tyrosine, and involve enzymatic hydroxylation and iodination steps.
Tyrosine as a Precursor in Hydroxylation and Iodination Pathways
Tyrosine is a fundamental building block for a wide array of biologically important molecules. In mammals, it serves as the precursor for the synthesis of thyroid hormones, which are iodinated derivatives of tyrosine, and for catecholamines, which are hydroxylated derivatives. creative-proteomics.comyoutube.com The biosynthesis of thyroid hormones involves the iodination of tyrosine residues within the protein thyroglobulin. creative-proteomics.com The synthesis of catecholamines begins with the hydroxylation of tyrosine to L-DOPA by the enzyme tyrosine hydroxylase. youtube.com The existence of these distinct pathways highlights the metabolic plasticity of tyrosine and suggests that a pathway leading to this compound could plausibly exist, potentially as a branch of these established metabolic routes.
Role of Peroxidase Enzymes in Iodination Processes
Peroxidase enzymes play a central role in the biological iodination of tyrosine. In the thyroid gland, thyroid peroxidase (TPO) is the key enzyme that catalyzes the oxidation of iodide ions (I⁻) to a more reactive iodine species, which then iodinates the tyrosine residues of thyroglobulin. youtube.com This process is essential for the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to thyroid hormones. Lactoperoxidase, found in milk and saliva, can also catalyze tyrosine iodination. nih.gov The mechanism of peroxidase-catalyzed iodination is believed to involve an enzyme-activated form of hypoiodous acid (HOI). nih.gov It is conceivable that a similar peroxidase-mediated mechanism is responsible for the iodination step in the biosynthesis of this compound.
Potential Intermediates and Branching Points in Amino Acid Metabolism
The biosynthesis of this compound could proceed through several potential pathways involving different intermediates. One possibility is the initial hydroxylation of tyrosine at the 5-position to form 5-hydroxytryosine, which is then subsequently iodinated at the 2-position. Alternatively, tyrosine could first be iodinated to form 2-iodotyrosine, followed by hydroxylation at the 5-position. A third possibility is the simultaneous or near-simultaneous enzymatic modification of the tyrosine ring.
The identification of specific hydroxylases that can act at the 5-position of tyrosine or iodinated tyrosine is a key missing piece of this puzzle. While tyrosine hydroxylase targets the 3-position, other hydroxylases with different regioselectivities may exist in other organisms. The branching point from the main tyrosine metabolic pathways would be determined by the substrate specificity of the initial enzyme in the pathway to this compound. For example, if a "5-hydroxylase" acts on tyrosine, this would represent a new branch in amino acid metabolism. The spontaneous, non-enzymatic formation of iodotyrosines has been observed, suggesting that under certain physiological conditions, this could also contribute to the formation of iodinated intermediates. oup.com
Table 3: Key Components in the Proposed Biosynthesis of this compound
| Component | Role | Examples/Homologous Systems |
| L-Tyrosine | Precursor molecule | Central to aromatic amino acid metabolism |
| Hydroxylase | Introduction of the 5-hydroxy group | Tyrosine hydroxylase (different regioselectivity), other potential aromatic hydroxylases |
| Peroxidase | Iodination at the 2-position | Thyroid peroxidase, Lactoperoxidase |
| Iodide | Source of iodine | Dietary intake |
| Hydrogen Peroxide | Co-substrate for peroxidase | Cellular metabolic product |
Enzymatic Transformations and Molecular Interactions of 5 Hydroxy 2 Iodotyrosine
Iodotyrosine Deiodinase (IYD) and its Reductive Dehalogenation of Halotyrosines
Iodotyrosine Deiodinase (IYD) is a crucial enzyme in thyroid hormone metabolism, responsible for salvaging iodide from iodinated tyrosine residues. wikipedia.org This reductive dehalogenation is an unusual enzymatic reaction in aerobic organisms and is vital for maintaining iodide homeostasis. wikipedia.orgnih.gov The enzyme's primary substrates are monoiodotyrosine (MIT) and diiodotyrosine (DIT), byproducts of thyroid hormone biosynthesis. nih.gov
Mechanism of Flavin Mononucleotide (FMN)-Dependent Catalysis
The catalytic activity of IYD is dependent on a flavin mononucleotide (FMN) cofactor. wikipedia.org The reductive dehalogenation process is thought to proceed through a series of one-electron transfer steps. wikipedia.org In this proposed mechanism, the reduced form of FMN donates electrons to the halogenated tyrosine substrate, leading to the cleavage of the carbon-iodine bond and the release of iodide. nih.gov The process is NADPH-dependent, with NADPH serving to reduce the oxidized FMN, thus regenerating the active form of the enzyme for subsequent catalytic cycles. wikipedia.org While flavins are common cofactors in a variety of redox reactions, their role in reductive dehalogenation is a distinctive feature of IYD. wikipedia.org
Substrate Recognition and Active Site Dynamics for Hydroxylated Iodotyrosines
IYD exhibits a high degree of specificity for its halotyrosine substrates. nih.gov Substrate recognition is a multifaceted process involving key interactions between the substrate and the enzyme's active site. The binding of the substrate induces a significant conformational change in the enzyme, where a flexible lid region closes over the active site. wikipedia.org This sequestration from the solvent is believed to be essential for catalysis. wikipedia.org
For hydroxylated iodotyrosines, the phenolate (B1203915) form of the substrate is thought to preferentially bind to the enzyme. acs.org Critical interactions that stabilize the enzyme-substrate complex include:
Aromatic Stacking: The aromatic ring of the iodotyrosine stacks against the isoalloxazine ring of the FMN cofactor. nih.gov
Hydrogen Bonding: Extensive hydrogen bonding occurs between the substrate's zwitterionic amino acid portion and the FMN molecule, as well as with specific amino acid residues within the active site. nih.govnih.gov
Phenolic Hydroxyl Interaction: The phenolic hydroxyl group of the tyrosine moiety forms hydrogen bonds, including a notable interaction with the 2'-hydroxyl group of the FMN's ribityl chain. nih.gov
The presence of an additional hydroxyl group, as in 5-Hydroxy-2-iodotyrosine, would likely influence these interactions, potentially altering the binding affinity and orientation within the active site.
Structural Insights into IYD-Substrate Complexes
Crystallographic studies of IYD in complex with its substrates, such as monoiodotyrosine and diiodotyrosine, have provided a detailed view of the active site architecture. nih.gov These structures reveal that the carbon-iodine bond of the substrate is positioned directly over the catalytically active C4a-N5 region of the FMN isoalloxazine ring, facilitating electron transfer. nih.gov
The active site is formed at the interface of a homodimer, with residues from both subunits contributing to the binding pocket. wikipedia.org The induced-fit mechanism, where substrate binding orders the active site lid, is a key feature of IYD's function and a determinant of its substrate specificity. nih.gov While the binding of a molecule to the active site is necessary, it is not always sufficient for catalysis to occur, as demonstrated by studies with substrate analogs that bind but are not dehalogenated. researchgate.net
Kinetic Characterization of Deiodination Processes for this compound Analogs
| Substrate | kon (M-1s-1) | koff (s-1) | kox (M-1s-1) |
|---|---|---|---|
| Iodotyrosine | (1.9 ± 0.05) x 106 | (2.8 ± 0.8) x 10-1 | (8.6 ± 0.2) x 103 |
| Bromotyrosine | (1.3 ± 0.03) x 106 | (1.8 ± 0.3) x 10-1 | (7.3 ± 0.3) x 103 |
| Chlorotyrosine | (1.6 ± 0.06) x 106 | (1.6 ± 0.2) x 10-1 | (0.4 ± 0.07) x 103 |
The electronic properties of substituents on the aromatic ring also play a significant role, with electron-donating groups tending to enhance the catalytic efficiency. nih.gov The substitution pattern of this compound, with a hydroxyl group at the 5-position and iodine at the 2-position, differs significantly from the naturally occurring 3-iodotyrosine and 3,5-diiodotyrosine. This altered substitution would be expected to impact its kinetic parameters as a substrate for IYD.
Exploration of Other Enzyme Systems Interacting with this compound
Beyond deiodination, the structure of this compound suggests it could be a substrate for enzymes involved in the hydroxylation of phenolic compounds.
Enzymes Involved in Phenolic Hydroxylation of Tyrosine Derivatives
Several enzyme systems are known to catalyze the hydroxylation of tyrosine and related phenolic compounds. These enzymes are of interest for their potential to interact with and modify iodinated and hydroxylated tyrosine derivatives.
Tyrosinase (EC 1.14.18.1): This copper-containing monooxygenase catalyzes two primary reactions: the hydroxylation of monophenols (like tyrosine) to o-diphenols (like L-DOPA) and the subsequent oxidation of o-diphenols to o-quinones. nih.gov The enzyme has a broad substrate specificity for various phenolic compounds. researchgate.net The presence of substituents on the phenolic ring can influence whether a compound acts as a substrate or an inhibitor. nih.gov
Tyrosine Hydroxylase (EC 1.14.16.2): This is the rate-limiting enzyme in the biosynthesis of catecholamines. wikipedia.org It specifically hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), utilizing tetrahydrobiopterin (B1682763) as a cofactor. wikipedia.org While its primary substrate is tyrosine, its activity can be influenced by tyrosine analogs, some of which can act as inhibitors. scbt.com
Metabolic Enzymes Facilitating Conversion or Degradation
The enzymatic transformation of this compound is primarily understood through the actions of enzymes that process iodinated tyrosine residues. The key enzyme family implicated in the deiodination of iodotyrosines is iodotyrosine deiodinase.
Iodotyrosine Deiodinase (IYD)
Iodotyrosine deiodinase (IYD), also known as iodotyrosine dehalogenase 1, is a crucial enzyme in thyroid hormone biosynthesis, responsible for salvaging iodide from iodinated tyrosine residues. wikipedia.org This enzyme catalyzes the reductive dehalogenation of mono- and diiodotyrosine, which are byproducts of thyroid hormone production. wikipedia.org The iodide recovered by IYD is essential for the synthesis of new thyroid hormones, thereby playing a vital role in maintaining iodide homeostasis. wikipedia.org
IYD is a membrane protein that forms a domain-swapped dimer. wikipedia.org It belongs to the NADH oxidase/flavin reductase superfamily and utilizes flavin mononucleotide (FMN) as a cofactor for its catalytic activity. wikipedia.org The reaction is NADPH-dependent. wikipedia.org While the precise mechanism is still under investigation, evidence suggests that IYD likely operates through a series of one-electron transfer reactions. wikipedia.org
The substrate specificity of IYD is highly selective for halotyrosines. nih.gov It is capable of catalyzing not only deiodination but also debromination and dechlorination of the corresponding halotyrosines. nih.gov This specificity is well-preserved across different species, from bacteria to humans. nih.gov The active site of IYD has a stringent requirement for the zwitterionic structure of the halotyrosine substrate, which is crucial for organizing the active site for efficient catalysis. nih.gov This is evidenced by the significantly lower efficiency of dehalogenation for halophenols compared to halotyrosines. nih.govnih.gov
Given that this compound is a halogenated tyrosine derivative, it is highly probable that it serves as a substrate for iodotyrosine deiodinase. The enzyme's established broad specificity for halotyrosines suggests that the presence of a hydroxyl group at the 5-position of the phenyl ring would not preclude its binding and subsequent deiodination. The deiodination of this compound by IYD would result in the formation of 5-hydroxytryptophan (B29612) and the release of an iodide ion.
Interactive Data Table: Properties of Iodotyrosine Deiodinase (IYD)
| Property | Description | Source(s) |
| Enzyme Name | Iodotyrosine deiodinase (IYD), Iodotyrosine dehalogenase 1 | wikipedia.org |
| Function | Catalyzes the deiodination of mono- and diiodotyrosine to salvage iodide. | wikipedia.org |
| Cofactor | Flavin mononucleotide (FMN) | wikipedia.org |
| Electron Donor | NADPH | wikipedia.org |
| Substrate Specificity | Highly selective for halotyrosines (iodo-, bromo-, and chlorotyrosines). | nih.gov |
| Cellular Location | Apical plasma membrane of thyroid follicular cells. | wikipedia.org |
| Enzyme Superfamily | NADH oxidase/flavin reductase | wikipedia.org |
Advanced Analytical Methodologies for the Characterization and Quantification of 5 Hydroxy 2 Iodotyrosine in Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental to isolating 5-Hydroxy-2-iodotyrosine from interfering substances present in biological samples, ensuring accurate analysis. The choice between liquid and gas chromatography is dictated by the analyte's physicochemical properties and the specific requirements of the research.
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones for the analysis of iodotyrosines and their derivatives. researchgate.net These techniques offer robust separation of iodoamino acids, which is essential for both biological research and clinical diagnostics. nih.gov
A common approach involves reversed-phase HPLC, often utilizing a C18 column. nih.gov The separation is typically achieved using a gradient elution with a binary mobile phase. For instance, a mobile phase consisting of an aqueous solution of 0.1% trifluoroacetic acid (Solvent A) and acetonitrile (B52724) (Solvent B) has been successfully employed. nih.gov The gradient program can be optimized to achieve adequate separation of various thyroid hormone metabolites, including iodotyrosines. nih.gov Detection is frequently performed using a photodiode-array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths. nih.gov
UHPLC systems, which use smaller particle-sized columns, provide higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. When coupled with high-resolution mass spectrometry, UHPLC becomes a powerful tool for metabolomics studies, enabling the identification of a wide array of metabolites. scielo.brscielo.br For complex samples, solid-phase extraction (SPE) is often employed as a sample pretreatment step to remove matrix interferences and concentrate the analytes of interest. nih.gov C18 cartridges are commonly used for this purpose, yielding high recovery rates for iodotyrosines from biological fluids like serum and urine. nih.gov
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Detection | Photodiode-Array (PDA) | nih.gov |
| Sample Pretreatment | Solid-Phase Extraction (SPE) with C18 cartridges | nih.gov |
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. However, due to the low volatility and polar nature of amino acids like this compound, derivatization is a mandatory step prior to GC analysis. nih.govresearchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.net
Common derivatization strategies include silylation or acylation. nih.gov For instance, iodinated aromatic amines, which share structural similarities with iodotyrosines, have been successfully analyzed by GC after a Sandmeyer-like iodination reaction. nih.gov This derivatization not only facilitates GC separation but can also enhance detection sensitivity when coupled with mass spectrometry. nih.gov The choice of derivatizing agent is crucial and must be carefully selected to ensure a complete and reproducible reaction with the target analyte. Following derivatization, the sample is injected into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the GC column.
Mass Spectrometric Approaches
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of this compound. Its high sensitivity and specificity make it ideal for analyzing trace amounts of the compound in complex biological samples.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantitative analysis of modified tyrosines. nih.gov This method offers excellent selectivity and sensitivity. In a typical LC-MS/MS workflow, the analyte is first separated by HPLC or UHPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the mass of this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity. nih.gov
For more in-depth structural elucidation and identification of unknown metabolites, high-resolution mass spectrometry (HRMS) platforms like the Quadrupole-Orbitrap (Q-Orbitrap) are employed. scielo.brscielo.brnih.gov UHPLC-Q-Orbitrap HRMS provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. acs.org The fragmentation patterns obtained from MS/MS experiments further aid in the structural identification. acs.org This technology is particularly valuable in untargeted metabolomics studies to identify novel metabolites of iodotyrosines. nih.gov
| Technique | Application | Key Advantages | Reference |
|---|---|---|---|
| LC-MS/MS (Triple Quadrupole) | Targeted quantification | High sensitivity and specificity (SRM/MRM) | nih.gov |
| UHPLC-Q-Orbitrap HRMS | Untargeted analysis and structural identification | Accurate mass measurements, high resolution | scielo.brscielo.brnih.gov |
Isotope dilution mass spectrometry (IDMS) is considered the gold standard for achieving the highest precision and accuracy in quantitative analysis. nih.gov This technique involves spiking a known amount of a stable isotope-labeled internal standard of the analyte into the sample prior to any sample preparation steps. springernature.com The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).
Because the internal standard and the analyte behave identically during extraction, derivatization, and chromatography, any sample loss or variation in ionization efficiency will affect both equally. nih.gov The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then measured by mass spectrometry. This ratio is directly proportional to the concentration of the analyte in the original sample. IDMS effectively corrects for matrix effects and variations in sample processing, leading to highly reliable and reproducible quantitative results. nih.govspringernature.com
Spectroscopic Characterization in Academic Investigations
Spectroscopic techniques provide valuable information about the molecular structure and electronic properties of this compound.
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions in molecules. The tyrosine chromophore, phenol, exhibits characteristic absorption bands in the UV region. nih.gov Typically, two main absorption bands are observed, one around 220 nm and another around 275 nm. nih.gov The position and intensity of these bands are sensitive to the molecular environment, including solvent polarity and pH. nih.gov Ionization of the phenolic hydroxyl group of tyrosine results in a significant red shift of the absorption peaks to approximately 240 nm and 295 nm. nih.govnih.gov This property can be exploited to study the ionization state of the tyrosine residue.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules. ¹H NMR spectroscopy provides information about the number and types of protons in a molecule and their connectivity. For iodotyrosine, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the alpha- and beta-protons of the alanine (B10760859) side chain, and the protons of the amino and carboxyl groups. hmdb.ca The chemical shifts and coupling patterns of these signals can be used to confirm the structure of the molecule. The Human Metabolome Database contains experimental ¹H NMR spectral data for iodotyrosine, which can serve as a reference. hmdb.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. thermofisher.com For this compound, both ¹H (proton) and ¹³C NMR are employed to confirm the connectivity and chemical environment of every atom in the molecule, ensuring its unambiguous identification.
¹H NMR Spectroscopy
In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons, their position (chemical shift) indicates the local electronic environment, the signal intensity (integration) reveals the number of protons of each type, and the splitting pattern (multiplicity) shows the number of adjacent protons. For this compound, a distinct set of signals is expected that confirms its unique structure.
The predicted ¹H NMR spectral data for this compound in a suitable solvent like D₂O are summarized below.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment Description |
| H-3 | 6.9 - 7.2 | Doublet (d) | 1H | Aromatic proton adjacent to the CH₂ group, coupled to H-6. |
| H-6 | 6.7 - 7.0 | Doublet (d) | 1H | Aromatic proton adjacent to the hydroxyl group, coupled to H-3. |
| α-H | 3.9 - 4.2 | Triplet (t) | 1H | Proton on the alpha-carbon, coupled to the two β-protons. |
| β-H₂ | 3.0 - 3.3 | Doublet (d) | 2H | Protons on the beta-carbon, coupled to the α-proton. |
¹³C NMR Spectroscopy
Complementing the proton data, ¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are highly sensitive to the electronic effects of substituents, such as the hydroxyl (-OH) and iodo (-I) groups on the aromatic ring. The carbon directly attached to the iodine atom (C-2) is expected to show a significantly upfield chemical shift compared to a non-iodinated equivalent, a characteristic feature of heavy atom effects.
The predicted ¹³C NMR spectral data for this compound are detailed in the following table.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Description |
| C=O | 172 - 175 | Carboxylic acid carbon. |
| C-5 | 150 - 155 | Aromatic carbon bonded to the hydroxyl group. |
| C-1 | 128 - 132 | Aromatic carbon bonded to the CH₂ side chain. |
| C-4 | 125 - 130 | Aromatic carbon, position not directly substituted. |
| C-3 | 118 - 122 | Aromatic carbon adjacent to the CH₂ group. |
| C-6 | 115 - 120 | Aromatic carbon adjacent to the hydroxyl group. |
| C-2 | 85 - 95 | Aromatic carbon bonded to the iodine atom. |
| C-α | 55 - 60 | Alpha-carbon of the amino acid side chain. |
| C-β | 35 - 40 | Beta-carbon of the amino acid side chain. |
By combining the information from both ¹H and ¹³C NMR spectra, researchers can piece together the complete molecular structure, confirming the positions of the iodo and hydroxyl groups on the phenyl ring and verifying the integrity of the amino acid backbone.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring
UV-Vis spectroscopy is a valuable and accessible technique for monitoring the progress of chemical reactions in real-time. The method is based on the principle that molecules containing chromophores—parts of the molecule that absorb light—will absorb light in the UV-visible range, promoting electrons to higher energy states. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.
This technique is particularly useful for monitoring the synthesis of this compound, for instance, through the iodination of its precursor, 5-hydroxytyrosine. The aromatic ring in these compounds acts as a chromophore. The introduction of a heavy atom like iodine onto the aromatic ring alters its electronic properties, leading to a predictable shift in the maximum absorption wavelength (λmax).
During the reaction, the concentration of the starting material decreases while the concentration of the product increases. This change can be monitored by measuring the absorbance of the reaction mixture at the λmax of either the reactant or the product.
The table below illustrates hypothetical data for monitoring the synthesis of this compound from 5-hydroxytyrosine. The introduction of the iodine atom is expected to cause a bathochromic (red) shift in the λmax.
| Reaction Time (minutes) | Absorbance at λmax of 5-hydroxytyrosine (~275 nm) | Absorbance at λmax of this compound (~285 nm) | Reaction Progress |
| 0 | 1.00 | 0.05 | 0% |
| 10 | 0.75 | 0.30 | 25% |
| 30 | 0.50 | 0.55 | 50% |
| 60 | 0.25 | 0.80 | 75% |
| 120 | 0.05 | 1.00 | ~100% |
By plotting absorbance versus time, kinetic profiles of the reaction can be generated, allowing for the determination of reaction rates and optimization of reaction conditions such as temperature and catalyst concentration. This makes UV-Vis spectroscopy an efficient tool for process control in the synthesis of this compound.
Biological and Metabolic Research Contexts of 5 Hydroxy 2 Iodotyrosine in Non Clinical Models
Role in Iodide Homeostasis and Recycling Mechanisms in Model Organisms
The conservation of iodide is a critical physiological process, particularly in organisms that synthesize thyroid hormones. The dehalogenation of iodotyrosines is a key step in this salvage pathway, ensuring that iodide is efficiently recycled.
The enzyme iodotyrosine deiodinase (IYD), also known as iodotyrosine dehalogenase 1 (DEHAL1), plays a pivotal role in iodide homeostasis. researchgate.netwikipedia.org In vertebrates, during the biosynthesis of thyroid hormones, monoiodotyrosine (MIT) and diiodotyrosine (DIT) are formed as byproducts. nih.gov IYD catalyzes the reductive dehalogenation of these iodotyrosines, releasing iodide that can be reused for the synthesis of new thyroid hormones. nih.govresearchgate.net This recycling mechanism is highly efficient and provides a significantly larger amount of iodide for hormone synthesis than what is taken up from dietary sources. researchgate.net The breakdown of thyroglobulin, the precursor protein for thyroid hormones, yields substantially more iodinated tyrosines than thyroid hormones themselves, underscoring the critical need for an effective iodide salvage pathway. wikipedia.org IYD is a flavoprotein that utilizes flavin mononucleotide (FMN) as a cofactor in a NADPH-dependent reaction. wikipedia.orgnih.gov While the precise mechanism is still under investigation, it is understood to be a unique form of reductive dehalogenation in mammals. wikipedia.org
Initially, the function of IYD was thought to be exclusive to organisms with a thyroid gland for the purpose of thyroid hormone synthesis. nih.gov However, the discovery of IYD homologs in a wide array of metazoa, including invertebrates like Drosophila, as well as in some bacteria and archaea, suggests a more ancient and widespread biological role for this enzyme. nih.govjhu.eduresearchgate.net This broad distribution implies that the physiological presence of iodotyrosines and the necessity for their turnover are not limited to vertebrates. researchgate.net In non-vertebrate organisms, the exact function of IYD is still being explored, but its presence points to the potential for iodinated amino acids to act as regulatory signals throughout the tree of life. researchgate.netjhu.edu The catalytic specificity of IYD is not limited to iodotyrosines; it has also been shown to dehalogenate bromo- and chlorotyrosines, though with varying efficiency. nih.gov This broader substrate specificity might indicate other, as-yet-undiscovered physiological roles for this enzyme family in different organisms. nih.gov
Contribution to Amino Acid Metabolism and Interconversion Pathways
Beyond its role in iodide recycling, 5-Hydroxy-2-iodotyrosine is implicated in broader amino acid metabolic pathways, where it can undergo various transformations.
In instances of IYD deficiency, iodotyrosines are not deiodinated and can enter other metabolic pathways, leading to the formation of novel metabolites. A study using a Dehal1-knockout mouse model identified 3-iodo-4-hydroxyphenylacetic acid (IHPA) and 3,5-diiodo-4-hydroxyphenylacetic acid (Di-IHPA) as the primary urinary metabolites of MIT and DIT, respectively. researchgate.netresearchgate.net The identification of these metabolites provides insight into the alternative metabolic fates of iodotyrosines when the primary dehalogenation pathway is impaired. The presence of these compounds in urine suggests that they could serve as sensitive biomarkers for detecting defects in iodide recycling. researchgate.net The discovery of such metabolites is crucial for understanding the complete metabolic profile of iodinated compounds and has been facilitated by advancements in analytical techniques like mass spectrometry. nih.govnih.gov
Iodotyrosine derivatives can undergo oxidative transformations, which are significant in both physiological and synthetic contexts. The oxidation of diiodotyrosine is a key step in the formation of thyroxine. scispace.comnih.gov While specific studies on the oxidative transformations of this compound are not detailed in the provided context, the general reactivity of iodotyrosines suggests that it would be susceptible to similar oxidative processes. These transformations can be influenced by various factors, including pH and the presence of oxidizing agents. scispace.com In synthetic chemistry, iodoarene derivatives are utilized in a variety of oxidative transformations due to the unique properties of the iodine atom. core.ac.uk
Investigation as a Biomarker in Experimental Enzyme Deficiency Models
The study of genetic models with deficiencies in key enzymes of iodide metabolism has been instrumental in understanding the pathological consequences and in identifying potential biomarkers.
In experimental models, such as the Dehal1-knockout (Dehal1KO) mouse, the absence of IYD activity leads to a distinct biochemical phenotype. nih.govnih.gov These mice are unable to recycle iodide from iodotyrosines, resulting in the excretion of these compounds in the urine. nih.gov Consequently, under conditions of normal iodine intake, these animals maintain a euthyroid state but exhibit a negative iodine balance. nih.gov However, when subjected to a low-iodine diet, they rapidly develop profound hypothyroidism, demonstrating their reduced iodine reserves. nih.govnih.gov
A key finding from these studies is the significant elevation of plasma and urinary iodotyrosines in Dehal1-deficient mice, which is present from the neonatal stage, even before the onset of hypothyroidism. nih.gov This suggests that elevated levels of iodotyrosines, and by extension their derivatives like this compound and its metabolites, could serve as early, preclinical biomarkers for an increased risk of developing iodine-deficient hypothyroidism. nih.govnih.gov The measurement of these compounds could predict an impending iodine shortage and allow for early intervention. nih.gov
Research on Structural Derivatives and Analogs of 5 Hydroxy 2 Iodotyrosine
Structure-Activity Relationship (SAR) Studies with Halogenated Tyrosine Analogs (e.g., bromo-, chloro-, fluoro-tyrosine)
Structure-Activity Relationship (SAR) studies are crucial for understanding how the substitution of different halogens on the tyrosine ring affects biological and chemical properties. The nature of the halogen (fluorine, chlorine, bromine) influences the molecule's size, electronegativity, lipophilicity, and ability to form halogen bonds, thereby altering its interaction with biological targets like enzymes and receptors. mdpi.com
Bromo-tyrosine Analogs: Bromotyrosine derivatives are frequently isolated from marine organisms, particularly sponges, and exhibit a wide range of biological activities, including antimicrobial and anticancer effects. nih.gov SAR studies on these marine natural products have provided valuable insights. For instance, in research on the bromotyrosine alkaloid itampolin A, structural optimization revealed that modifications to the core structure, such as converting a carbon atom to a nitrogen atom, could enhance its anti-cancer activity against p38α kinase. mdpi.com The presence and position of bromine atoms on the tyrosine ring are often critical for the compound's potency. mdpi.com These compounds can serve as markers for oxidative damage mediated by eosinophil peroxidase, which utilizes bromide to form reactive brominating species that modify protein tyrosine residues to 3-bromotyrosine (B1580512) and 3,5-dibromotyrosine. acs.org
Chloro-tyrosine Analogs: 3-Chloro-L-tyrosine is primarily known as a specific biomarker for oxidative damage induced by the enzyme myeloperoxidase (MPO). nih.govcaymanchem.com MPO is released by neutrophils at sites of inflammation and uses chloride ions to produce hypochlorous acid, which chlorinates tyrosine residues in proteins. nih.govhycultbiotech.com The formation of 3-chlorotyrosine is therefore an indicator of neutrophil-driven inflammation and oxidative stress. caymanchem.comhmdb.ca Its primary role is that of a stable end-product and biomarker rather than a pharmacologically active agent, illustrating how chlorination can create a biochemically recognizable signature of a specific pathological process. caymanchem.com
Fluoro-tyrosine Analogs: Fluorine's small size and high electronegativity make fluoro-tyrosine analogs unique probes. 3-Fluoro-L-tyrosine can be substituted for tyrosine in protein biosynthesis, allowing for the study of protein structure and function. sigmaaldrich.com The fluorine atom can serve as a sensitive probe for NMR spectroscopy without significantly altering the protein's structure. Furthermore, radiolabeled fluoro-tyrosine derivatives, such as O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), are important radiopharmaceutical tracers used in positron emission tomography (PET) imaging to diagnose and monitor brain tumors. wikipedia.orgfda.gov
Table 1: Comparative SAR Findings for Halogenated Tyrosine Analogs
| Analog Type | Key Characteristics & Research Findings | Biological Significance |
| Bromo-tyrosine | Often derived from marine sponges; SAR studies show activity is sensitive to structural modifications. nih.govmdpi.com | Potent and diverse bioactivities, including anticancer and antimicrobial effects. nih.govmdpi.com Serves as a marker for eosinophil-mediated oxidative damage. acs.org |
| Chloro-tyrosine | Formed by myeloperoxidase (MPO) during inflammation. nih.govcaymanchem.com | A specific biomarker for MPO-induced oxidative stress and neutrophil activation. caymanchem.comhmdb.ca |
| Fluoro-tyrosine | Small size and high electronegativity. nih.gov Can be incorporated into proteins. sigmaaldrich.com | Used as a probe in protein structure studies (NMR). sigmaaldrich.com Radiolabeled versions ([18F]FET) are used in PET imaging for neuro-oncology. wikipedia.org |
Exploration of Hydroxylated DOPA Derivatives as Biochemical Probes
Hydroxylation is a critical enzymatic reaction that governs the function of many biological molecules. The conversion of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) by tyrosine hydroxylase is a rate-limiting step in the synthesis of catecholamines like dopamine (B1211576) and norepinephrine. researchgate.net Derivatives of DOPA, characterized by their hydroxylated phenyl ring, are explored as biochemical probes to investigate enzymatic processes, oxidative stress, and metabolic pathways.
The presence of multiple hydroxyl groups, as seen in DOPA, makes these molecules highly susceptible to oxidation. This chemical property is central to their function and their use as probes. For example, tyrosinase, a key enzyme in melanin (B1238610) production, catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. mdpi.com Therefore, hydroxylated DOPA derivatives can be used as substrates or inhibitors to probe the activity and mechanism of tyrosinase and other oxidoreductases. mdpi.com
Furthermore, the metabolism of L-dopa can lead to the production of reactive oxygen species, including hydroxyl radicals. nih.gov This has implications for its therapeutic use and also allows its derivatives to be used in models for studying oxidative stress in biological systems. Related compounds, such as hydroxytyrosol (B1673988) (3,4-dihydroxyphenylethanol), a phenolic compound found in olive oil, are potent antioxidants due to the redox properties conferred by their hydroxylated phenolic ring. mdpi.com The study of such molecules provides insights into how hydroxylation patterns affect antioxidant capacity and interaction with cellular redox systems.
Table 2: Applications of Hydroxylated DOPA Derivatives as Biochemical Probes
| Derivative/Concept | Application Area | Mechanism/Principle |
| L-DOPA | Probing Tyrosinase Activity | Acts as a substrate for tyrosinase, allowing for the measurement of enzyme kinetics and screening of inhibitors. mdpi.com |
| L-DOPA Metabolism | Studying Oxidative Stress | In vivo catabolism can generate hydroxyl radicals, making it a tool to investigate cellular responses to oxidative damage. nih.gov |
| Hydroxytyrosol | Investigating Antioxidant Pathways | A powerful natural antioxidant used to study the mechanisms of free radical scavenging and protection against oxidative damage. mdpi.com |
| Engineered Hydroxylases | Biosynthesis of Novel Probes | Biocatalysts like cytochrome P450s can be engineered to create novel hydroxylated aromatic compounds for various biochemical applications. nih.gov |
Integration of 5-Hydroxy-2-iodotyrosine as a Noncanonical Amino Acid (ncAA) in Protein Engineering and Biosynthesis
The genetic code can be expanded to incorporate noncanonical amino acids (ncAAs) into proteins at specific sites, opening new avenues for protein engineering and the creation of novel biological functions. nih.gov This is achieved by using an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that recognizes a repurposed codon, typically the amber stop codon (UAG). nih.gov Integrating this compound as an ncAA would allow for the precise introduction of its unique chemical features—a heavy iodine atom and a reactive hydroxyl group—into a protein's structure.
The incorporation of halogenated amino acids has already proven to be a powerful tool in structural biology. For instance, the site-specific integration of 3-iodotyrosine introduces a heavy atom into the protein, which can facilitate X-ray crystallographic structure determination through single-wavelength anomalous diffraction (SAD) experiments. nih.gov Similarly, the iodine atom in this compound could serve as a valuable anomalous scatterer for solving protein crystal structures.
Beyond structural studies, the unique combination of substituents in this compound offers further potential. The additional hydroxyl group could be used as a chemical handle for post-translational modifications or for probing the active site of an enzyme. The introduction of ncAAs has been shown to enhance enzyme functionality, such as improving catalytic activity or thermostability. frontiersin.org By placing this compound at a key position within an enzyme's active site, it could alter substrate binding, modulate catalytic activity, or introduce new catalytic functions. The development of biosynthetic pathways within host organisms like E. coli can further streamline the production of proteins containing such valuable ncAAs. frontiersin.org
Table 3: Potential Applications of this compound as an ncAA in Protein Engineering
| Application | Rationale for Using this compound |
| Protein Crystallography | The heavy iodine atom can serve as an anomalous scatterer to help solve the phase problem in X-ray crystallography. nih.gov |
| Enzyme Mechanism Probing | The unique electronic properties of the substituted ring can be used to probe electrostatic interactions within an enzyme's active site. |
| Enhanced Catalysis | Introduction into an active site could create new hydrogen bonds (via the hydroxyl group) or halogen bonds (via the iodine), potentially enhancing catalytic efficiency. frontiersin.org |
| Bioconjugation and Labeling | The hydroxylated phenolic ring can be a site for specific chemical modifications, allowing for the attachment of fluorescent probes, crosslinkers, or other labels. |
Future Research Directions and Emerging Academic Applications
Uncovering Novel Biological Functions and Signaling Roles of 5-Hydroxy-2-iodotyrosine
Currently, there is a significant gap in the scientific literature regarding the specific biological functions and signaling roles of this compound. Unlike its well-studied cousins, MIT and DIT, which are integral to thyroid hormone synthesis, the in vivo presence and metabolic pathways of this compound are not well-documented.
Future research should prioritize investigations into:
Endogenous Occurrence: Determining if this compound is a naturally occurring metabolite in any biological system. This would involve developing sensitive analytical techniques to screen various tissues for its presence.
Metabolic Pathways: Identifying the enzymes and pathways that might synthesize or degrade this compound. This could involve in vitro assays with known halogenases and dehalogenases, as well as broader metabolomic studies.
Signaling Properties: Exploring whether this compound can interact with cellular receptors or modulate signaling cascades. Given the structural similarity to tyrosine and thyroid hormones, its potential to interfere with or modulate these pathways is a key area for investigation.
Rational Design and Engineering of Enzymes for Targeted Halogenation and Dehalogenation
The ability to precisely introduce or remove halogen atoms from aromatic amino acids is a powerful tool in synthetic biology and drug development. Enzymes that can specifically act on substrates like this compound are of great interest.
Enzyme Engineering for Targeted Halogenation: Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of aromatic compounds, including amino acids. nih.gov The substrate specificity of these enzymes is determined by the architecture of their active sites. nih.gov Through techniques like site-directed mutagenesis and directed evolution, it is conceivable to engineer FDHs that can specifically iodinate 5-hydroxytryptophan (B29612) at the C2 position to produce this compound. Computational modeling can aid in predicting mutations that would favor the binding and correct orientation of the substrate for targeted iodination. nih.govfrontiersin.org
Enzyme Engineering for Targeted Dehalogenation: Iodotyrosine deiodinases (IYDs) are enzymes responsible for salvaging iodide from MIT and DIT. wikipedia.org These enzymes exhibit high specificity for their substrates. nih.gov Research into the structure and mechanism of IYDs can inform the rational design of novel dehalogenases. nih.gov By modifying the active site, it may be possible to create an enzyme that specifically recognizes and removes the iodine from this compound, which could be useful for both research and potential bioremediation applications. figshare.com Computational design has already been used to alter the substrate specificity of IYD towards other halophenols. figshare.com
| Enzyme Class | Potential Engineering Goal for this compound | Relevant Techniques |
| Flavin-dependent Halogenases | Targeted iodination of 5-hydroxytryptophan to synthesize this compound. | Site-directed mutagenesis, Directed evolution, Computational modeling |
| Iodotyrosine Deiodinases | Specific deiodination of this compound. | Rational design based on structural data, Computational redesign of active site |
Development of Integrated Multi-Omics Approaches for Comprehensive Pathway Analysis
To understand the full biological context of this compound, should it be identified as a natural metabolite, a systems biology approach will be essential. Integrated multi-omics, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular processes involving this compound.
For instance, if a cell or organism is exposed to this compound, multi-omics analysis could reveal:
Genomic and Transcriptomic Changes: Alterations in gene expression that may indicate the activation or repression of specific pathways in response to the compound.
Proteomic Shifts: Changes in the abundance of proteins, which could point to enzymes involved in its metabolism or proteins that are part of a signaling cascade it influences.
Metabolomic Footprinting: The appearance of downstream metabolites, providing direct evidence of its biochemical transformations.
This comprehensive data can then be used to construct detailed metabolic and signaling network models, offering a powerful platform for hypothesis generation and a deeper understanding of the compound's role.
Advancements in Computational Methodologies for Predictive Biochemistry and Drug Discovery Research
Computational approaches are becoming increasingly indispensable in biochemistry and drug discovery. For a compound like this compound, where experimental data is scarce, in silico methods can provide valuable initial insights and guide future research.
Key computational methodologies include:
Molecular Docking and Simulation: These techniques can predict the binding affinity of this compound to various protein targets, such as kinases, nuclear receptors, or enzymes involved in tyrosine metabolism. This can help to prioritize experimental validation of potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the structural features of this compound, QSAR models can predict its potential biological activities and properties.
Enzyme Design and Engineering Algorithms: As mentioned in section 8.2, computational tools like Rosetta are being used to redesign enzyme active sites for novel substrate specificities. figshare.com These methods could be instrumental in creating enzymes for the synthesis or degradation of this compound. Computational design of enzymes for the production of other tyrosine derivatives has already been demonstrated. mdpi.com
The application of these advanced computational methods will be crucial in accelerating the exploration of this compound's potential, from uncovering its fundamental biological roles to designing novel therapeutics.
Q & A
Q. What are the established synthetic routes for 5-Hydroxy-2-iodotyrosine, and how can yield optimization be systematically approached?
The compound is synthesized via electrophilic iodination of L-tyrosine derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under alkaline conditions (pH 8–10). Yield optimization involves:
- Screening catalysts (e.g., NaI or KI) at 0–25°C
- Adjusting stoichiometric ratios (1:1.2 substrate:iodinating agent)
- Purification via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) Reaction progress is monitored by TLC (Rf = 0.3 in EtOAc:MeOH:H₂O, 7:2:1) and confirmed by NMR (¹H, ¹³C) .
Q. How is this compound structurally characterized, and what analytical thresholds ensure purity?
Structural confirmation requires:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and iodine-induced deshielding at C2 (δ 130–135 ppm for ¹³C).
- HRMS : Exact mass calculation for C₉H₁₀INO₃ (M+H⁺ = 324.9734). Purity (>95%) is validated via HPLC (retention time ±0.1 min across three column batches) and elemental analysis (±0.3% theoretical C/H/N) .
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
Critical properties include:
- LogP : Measured via shake-flask method (octanol/water partition coefficient: 1.2 ± 0.1).
- pKa : Determined by potentiometric titration (phenolic OH: 9.8; carboxylic acid: 2.3).
- Solubility : 12 mg/mL in PBS (pH 7.4) at 25°C, assessed by nephelometry. Stability under UV light is monitored via absorbance decay at λ = 280 nm .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound's stability under physiological conditions?
Use a multifactorial approach:
- Temperature/pH : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours.
- Oxidative stress : Expose to H₂O₂ (0.1–10 mM) or simulate enzymatic degradation (horseradish peroxidase/H₂O₂ system). Quantify degradation via LC-MS/MS (MRM transitions: 325→212 for parent ion, 325→181 for deiodinated product). Stability thresholds are defined as <10% degradation over 24 hours .
Q. What advanced analytical techniques are required to quantify this compound in complex biological matrices?
Implement:
Q. How can contradictions in reported biochemical pathways involving this compound be resolved?
Address discrepancies through:
- Replication : Standardize conditions (pH 7.4, 37°C, O₂-controlled environments).
- Orthogonal methods : Combine radiolabeled tracer studies (¹²⁵I) with fluorescent probes for real-time pathway tracking.
- Kinetic analysis : Compare kcat/Km values across homologs (e.g., human vs. murine iodotyrosine deiodinase) to identify species-specific variations .
Q. What in silico strategies predict this compound's interactions with thyroid hormone receptors?
Employ:
Q. How can isotopic labeling strategies enhance mechanistic studies of this compound metabolism?
Synthesize ¹²⁵I/¹³C dual-labeled analogs to:
Q. What experimental frameworks assess this compound's photodegradation mechanisms?
Exclude UV-visible light (λ > 300 nm) and:
- Monitor degradation kinetics via HPLC-DAD (λ = 280 nm).
- Identify photoproducts via TOF-MS/MS and EPR (detect free radicals). Compare quantum yields (Φ) under N₂ vs. O₂ atmospheres to elucidate oxidative pathways .
Q. Which statistical methods are optimal for analyzing structure-activity relationships (SAR) of this compound derivatives?
Apply:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
